Malloside

Description

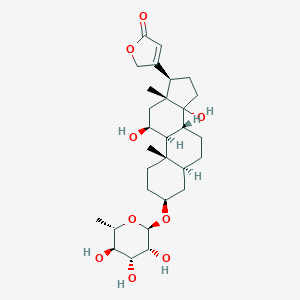

Malloside (CAS: 17489-40-6) is a cardenolide glycoside with the molecular formula C₂₉H₄₄O₉ and a molecular weight of 536.65 g/mol . Structurally, it consists of a steroid-like aglycone (mallogenin) linked to an α-L-rhamnopyranosyl sugar moiety at the 3-O position. This compound is primarily isolated from plant species within the Digitalis and Asclepias genera, which are known for producing bioactive cardenolides. Its mechanism involves binding to the enzyme’s extracellular domain, disrupting ion gradients and inducing cytotoxic effects in specific cell types.

Properties

CAS No. |

17489-40-6 |

|---|---|

Molecular Formula |

C29H44O9 |

Molecular Weight |

536.7 g/mol |

IUPAC Name |

3-[(3S,5S,8R,9S,10S,11S,13R,17R)-11,14-dihydroxy-10,13-dimethyl-3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one |

InChI |

InChI=1S/C29H44O9/c1-14-23(32)24(33)25(34)26(37-14)38-17-6-8-27(2)16(11-17)4-5-19-22(27)20(30)12-28(3)18(7-9-29(19,28)35)15-10-21(31)36-13-15/h10,14,16-20,22-26,30,32-35H,4-9,11-13H2,1-3H3/t14-,16-,17-,18+,19+,20-,22+,23-,24+,25+,26-,27-,28+,29?/m0/s1 |

InChI Key |

HFMLTKBZNAPPNY-CZJLSCGSSA-N |

SMILES |

CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC4C3C(CC5(C4(CCC5C6=CC(=O)OC6)O)C)O)C)O)O)O |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2CC[C@]3([C@H](C2)CC[C@@H]4[C@@H]3[C@H](C[C@]5([C@@]4(CC[C@@H]5C6=CC(=O)OC6)O)C)O)C)O)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC4C3C(CC5(C4(CCC5C6=CC(=O)OC6)O)C)O)C)O)O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural Comparison of Malloside and Analogous Cardenolides

Key Structural Insights :

- Aglycone Variation : Unlike digoxin (digitoxigenin core) and ouabain (ouabagenin core), this compound’s aglycone (mallogenin) lacks a hydroxyl group at the C-12 position, which may reduce its polarity and alter membrane permeability .

- Sugar Specificity: The α-L-rhamnose in this compound differs from the β-D-glucose in strophanthidin-K, impacting solubility and receptor binding kinetics.

- Glycosylation Site: this compound’s 3-O glycosylation is conserved among cardenolides, but ouabain’s 1-O linkage creates steric hindrance, reducing affinity for Na⁺/K⁺-ATPase isoforms .

Functional and Pharmacological Comparison

Table 2: Functional Properties of this compound and Comparable Compounds

Functional Insights :

- Potency : Ouabain exhibits the highest inhibitory potency (IC₅₀ = 0.12 µM), while this compound shows moderate activity (IC₅₀ = 0.45 µM). This difference correlates with ouabain’s additional hydroxyl groups enhancing enzyme interaction .

- Bioavailability: this compound’s low oral bioavailability (12%) contrasts with digoxin’s 60–80%, likely due to its rhamnose moiety, which is poorly absorbed in the gastrointestinal tract .

- Therapeutic Potential: this compound’s selectivity for cancer cells (therapeutic index = 1.8) is highlighted in recent studies, whereas digoxin’s cardiotoxicity limits its utility despite higher bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.